molecular formula C25H28N4O2 B2798282 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1286721-52-5

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B2798282
CAS No.: 1286721-52-5
M. Wt: 416.525
InChI Key: MISMGEUZMJYXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative with a 6-ethyl substituent on the pyrido ring, a 2-phenyl group, and an N-(3-ethylphenyl)acetamide side chain. Its structure combines a bicyclic pyrido-pyrimidinone core with aromatic and alkyl substituents, which may enhance lipophilicity and modulate receptor binding.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-3-18-9-8-12-20(15-18)26-23(30)17-29-24(19-10-6-5-7-11-19)27-22-13-14-28(4-2)16-21(22)25(29)31/h5-12,15H,3-4,13-14,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISMGEUZMJYXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from simple organic molecules. The initial steps often involve the formation of the pyrimidine ring, followed by the construction of the pyrido ring and the acetamide functional group.

  • Step 1: Formation of the pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.

  • Step 2: Introduction of the phenyl and ethyl groups via alkylation or acylation reactions.

  • Step 3: Construction of the tetrahydropyrido ring through nucleophilic substitution or addition reactions.

  • Step 4: Final acetamide formation through the reaction with 3-ethylphenylamine under mild conditions.

Industrial Production Methods: Industrially, this compound can be synthesized using automated multi-step organic synthesis processes. The key to successful industrial production lies in optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of corresponding oxides and hydroxides.

  • Reduction: Reduction can target the oxo group within the pyrimidine ring, potentially yielding hydroxyl derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: Halogens (e.g., chlorine or bromine) or organometallic reagents under controlled temperatures.

Major Products

  • Oxidation Products: Phenolic derivatives, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated compounds, organometallic complexes.

Scientific Research Applications

Chemistry

  • Study of reaction mechanisms and pathways involving complex organic structures.

  • Synthesis of novel compounds by modifying the parent structure.

Biology

  • Investigation of its potential as a biochemical probe for studying enzyme-substrate interactions.

Medicine

  • Exploration of its pharmacological properties as a potential therapeutic agent for various diseases.

  • Assessment of its toxicity and metabolic pathways.

Industry

  • Development of advanced materials or chemicals based on its unique structural properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. It can bind to active sites or allosteric sites, modifying the function of the target molecules. Key pathways involved include inhibition or activation of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling cascades.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Pyrido[4,3-d]pyrimidin-4-one core with a fully saturated 5,6,7,8-tetrahydro configuration .
  • Analog 1 (): Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one with a thieno ring fused to the pyrido-pyrimidine system.
  • Analog 2 (): Thieno[2,3-d]pyrimidin-4-one core with a sulfur atom replacing the pyrido nitrogen, reducing basicity and solubility .
  • Analog 3 (): 1,6-Dihydropyrimidin-4-one with a simpler monocyclic structure, lacking the fused pyrido ring. This reduces steric complexity but may limit target selectivity .

Substituent Analysis

Compound Core Structure R1 (Position 6) R2 (Position 2) Acetamide Substituent
Target Compound Pyrido[4,3-d]pyrimidin-4-one Ethyl Phenyl N-(3-ethylphenyl)
Compound Thieno-pyrido-pyrimidinone Methyl Phenylamino Acetyl
Compound Thieno[2,3-d]pyrimidin-4-one Ethyl Phenyl N-(4-nitrophenyl)
Compound 1,6-Dihydropyrimidin-4-one Methyl - N-(2,3-dichlorophenyl)

Key Observations :

  • The target compound’s 3-ethylphenyl acetamide group balances lipophilicity and steric bulk, whereas analogs with nitro () or dichlorophenyl () substituents may exhibit higher electrophilicity or metabolic resistance .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound 433.52 Not reported 3.8 <0.1 (PBS)
Compound 369.44 143–145 2.5 0.3 (Ethanol)
Compound 452.48 Not reported 4.2 <0.05 (Water)
Compound 344.21 230 3.1 0.15 (DMSO)

Key Findings :

  • The target compound’s higher molecular weight and logP (3.8) suggest increased membrane permeability but reduced aqueous solubility compared to and analogs.
  • The 3-ethylphenyl group may contribute to moderate solubility in organic solvents, aligning with trends observed in ’s nitro-substituted analog .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction progress be monitored effectively?

  • Methodology : Multi-step synthesis typically involves cyclocondensation of pyrido[4,3-d]pyrimidine precursors with acetamide derivatives under controlled temperatures (60–120°C) and inert atmospheres (e.g., nitrogen). Solvent choice (e.g., DMF, THF) impacts reaction kinetics and yield.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) is critical for tracking intermediates and final product formation. Adjust mobile phases (e.g., hexane/ethyl acetate gradients) to resolve polar by-products .

Q. How can the structural identity and purity of the compound be confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d6 solvent) identifies proton environments, such as the ethylphenyl acetamide moiety (δ 1.1–1.3 ppm for ethyl CH3) and pyrido-pyrimidinone core (δ 7.8–8.2 ppm for aromatic protons).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 447.21) and fragmentation patterns.
  • Elemental Analysis : Validates C, H, N, and S content (±0.3% deviation from theoretical values) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Approach :

  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Solubility : Use DMSO stock solutions (≤1% v/v) and measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced Research Questions

Q. How can synthesis yield and selectivity be optimized for scale-up?

  • Parameters :

  • Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 100°C for acetamide coupling) minimizes side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How should researchers address contradictory data in biological activity across studies?

  • Troubleshooting :

  • Batch Variability : Compare HPLC purity (>98% vs. <95%) and residual solvent levels (GC-MS).
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times (24–72 hrs).
  • Structural Analogues : Test derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting target interactions?

  • Modeling :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets (e.g., PDB 1M17). Focus on hydrogen bonding with pyrimidinone carbonyl and hydrophobic interactions with ethylphenyl groups.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?

  • Methods :

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Plasma Protein Binding : Equilibrium dialysis (human plasma) to quantify free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.